Calcium iodide hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

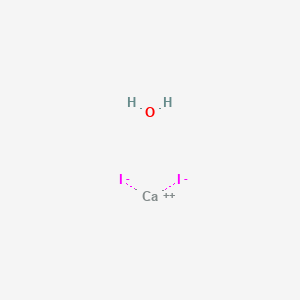

calcium;diiodide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQETYMJRSWOH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ca+2].[I-].[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical Properties of Calcium Iodide Hydrate: A Technical Guide

This technical guide provides a comprehensive overview of the physical properties of calcium iodide hydrate (B1144303), intended for researchers, scientists, and professionals in drug development. Calcium iodide (CaI₂) is an ionic compound that readily absorbs moisture from the air, forming various hydrates, most commonly calcium iodide tetrahydrate (CaI₂·4H₂O) and calcium iodide hexahydrate (CaI₂·6H₂O).[1][2] Understanding the physical characteristics of these hydrated forms is crucial for their application in pharmaceuticals, chemical synthesis, and other research areas.[1][3]

General Properties

Calcium iodide and its hydrates are typically colorless to yellowish-white crystalline solids or powders.[2][4][5] They are known for their deliquescent nature, meaning they have a strong tendency to absorb moisture from the atmosphere and dissolve in it.[2][6] When exposed to air, they can slowly react with oxygen and carbon dioxide, leading to the formation of elemental iodine, which imparts a yellowish color.[2]

Quantitative Physical Data

The following tables summarize the key physical properties of anhydrous calcium iodide and its common hydrated forms. Note that some reported values for hydrates may reflect the properties of the anhydrous salt after dehydration upon heating.

Table 1: General and Molar Mass Properties

| Property | Anhydrous Calcium Iodide (CaI₂) | Calcium Iodide Tetrahydrate (CaI₂·4H₂O) | Calcium Iodide Hexahydrate (CaI₂·6H₂O) |

| Molecular Formula | CaI₂[6][7] | CaH₈I₂O₄[5] | CaH₁₂I₂O₆[8][9] |

| Molar Mass | 293.89 g/mol [6][7] | 365.95 g/mol [5][6][7] | 401.98 g/mol [8][9] |

| Appearance | White solid[6][7] | Colorless or light yellow hexagonal crystal or powder[5] | Colorless to yellowish-white crystalline powder[2] |

Table 2: Thermal and Density Properties

| Property | Anhydrous Calcium Iodide (CaI₂) | Calcium Iodide Tetrahydrate (CaI₂·4H₂O) | Calcium Iodide Hexahydrate (CaI₂·6H₂O) |

| Melting Point | 779 °C[6] | 779 °C (dehydrated) | 42 °C (decomposes)[4][10][11] |

| Boiling Point | 1100 °C[6][7] | 1100 °C[12] | 160 °C[4] |

| Density | 3.956 g/cm³[6][7] | 2.55 g/cm³[1][4] | N/A |

Table 3: Solubility Data

| Property | Anhydrous Calcium Iodide (CaI₂) | Calcium Iodide Hydrate (General) |

| Solubility in Water | 64.6 g/100 mL (0 °C)[7][13] | Freely soluble[4][10] |

| 66 g/100 mL (20 °C)[7][13] | ||

| 81 g/100 mL (100 °C)[7][13] | ||

| Solubility in Other Solvents | Soluble in acetone (B3395972) and alcohols[7][13] | Slightly soluble in ethanol (B145695) and acetone[2][4] |

| Insoluble in ether[2][14] | Soluble in methanol[2][10] |

Crystal Structure

Anhydrous calcium iodide possesses a rhombohedral crystal structure.[13] The hydrated forms, such as CaI₂·6.5H₂O and CaI₂·4H₂O, have distinct crystal structures that have been investigated.[15] The presence of water molecules in the crystal lattice significantly influences the physical properties of the compound.

Experimental Protocols

The determination of the physical properties of this compound involves standard laboratory procedures for characterizing crystalline solids. Below are generalized methodologies for key experiments.

Determination of Melting Point

The melting point of a hydrated salt can be determined using a capillary method with a melting point apparatus.[16][17]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[18] The tube must be sealed if the sample is highly hygroscopic.[19]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.[16]

-

Heating: The sample is heated at a controlled rate.[19] An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[16]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[18] For a hydrated salt, decomposition may be observed instead of a clear melting point.[4]

Determination of Solubility

The solubility of this compound in water can be determined by measuring the saturation temperature of solutions with known concentrations.[20][21]

Methodology:

-

Solution Preparation: A known mass of this compound is dissolved in a known volume of distilled water in a test tube.[21]

-

Dissolution: The solution is heated gently with stirring until all the solid has dissolved.[20]

-

Crystallization Point: The solution is then allowed to cool slowly with continuous stirring. The temperature at which the first crystals appear is recorded as the saturation temperature for that concentration.[20]

-

Data Analysis: This process is repeated for several different concentrations. The results are used to construct a solubility curve by plotting solubility (in g/100 g of water) versus temperature.[21]

Determination of the Degree of Hydration

The number of water molecules per formula unit of calcium iodide can be determined by gravimetric analysis.

Methodology:

-

Initial Weighing: A clean, dry crucible is weighed accurately. A known mass of the hydrated calcium iodide is added to the crucible and weighed again.[22]

-

Heating: The crucible containing the hydrate is heated gently at first, then more strongly, to drive off the water of hydration.[23]

-

Cooling and Weighing: The crucible is cooled in a desiccator to prevent reabsorption of moisture and then weighed.[22]

-

Constant Mass: The heating, cooling, and weighing steps are repeated until a constant mass is achieved, indicating that all the water has been removed.[23]

-

Calculation: The mass of the water lost is determined by the difference between the initial and final masses. From this, the moles of water and the moles of anhydrous calcium iodide can be calculated to determine the formula of the hydrate.[22]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. haihangchem.com [haihangchem.com]

- 6. buy this compound Lump manufacturers - FUNCMATER [funcmater.com]

- 7. Calcium iodide - Wikipedia [en.wikipedia.org]

- 8. Calcium iodide hexahydrate | CaH12I2O6 | CID 6093259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bangchemicals.com [bangchemicals.com]

- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. CALCIUM IODIDE TETRAHYDRATE CAS#: 13640-62-5 [amp.chemicalbook.com]

- 13. buy this compound Crystalline manufacturers - FUNCMATER [funcmater.com]

- 14. chembk.com [chembk.com]

- 15. Crystal structures of the hydrates CaI2 x 6.5H2O and CaI2 x 4H2O [inis.iaea.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. westlab.com [westlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mt.com [mt.com]

- 20. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 21. fountainheadpress.com [fountainheadpress.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. scribd.com [scribd.com]

A Comprehensive Technical Guide to Calcium Iodide Hydrate: CAS Numbers and Molecular Weights

For Immediate Release

This technical guide provides a detailed overview of calcium iodide hydrate (B1144303), focusing on its various forms and their corresponding Chemical Abstracts Service (CAS) numbers and molecular weights. This document is intended for researchers, scientists, and professionals in drug development who require precise information for their work.

Introduction to Calcium Iodide and its Hydrates

Calcium iodide (CaI₂) is an ionic compound formed from calcium and iodine. It is a colorless, deliquescent solid that is highly soluble in water. In practical applications and under normal storage conditions, calcium iodide often exists in its hydrated forms, where each formula unit of calcium iodide is associated with a specific number of water molecules. The degree of hydration significantly affects the compound's physical properties, including its molecular weight. Accurate identification through CAS numbers is therefore critical for scientific and commercial purposes.

Quantitative Data Summary

The following table summarizes the CAS numbers and molecular weights for anhydrous calcium iodide and its common hydrated forms.

| Chemical Name | Formula | CAS Number | Molecular Weight ( g/mol ) |

| Anhydrous Calcium Iodide | CaI₂ | 10102-68-8 | 293.89 |

| Calcium Iodide Hydrate (unspecified) | CaI₂·xH₂O | 71626-98-7 | 293.89 (anhydrous basis)[1] |

| Calcium Iodide Monohydrate | CaI₂·H₂O | 71626-98-7 | 311.90[2][3] |

| Calcium Iodide Tetrahydrate | CaI₂·4H₂O | 13640-62-5 | 365.95 |

| Calcium Iodide Hexahydrate | CaI₂·6H₂O | 10031-31-9 | 401.98[4][5] |

Note: The CAS number 71626-98-7 is often used for this compound where the exact number of water molecules is not specified. Some suppliers may also associate it with the monohydrate or hexahydrate form.[3][6]

Methodologies for Characterization

The determination of the specific hydrated form of calcium iodide and its purity typically involves standard analytical techniques such as:

-

Thermogravimetric Analysis (TGA): To determine the water content by measuring the mass loss as the sample is heated.

-

Karl Fischer Titration: A specific method to quantify the water content in a sample.

-

X-ray Diffraction (XRD): To identify the crystalline structure, which differs between the anhydrous and various hydrated forms.

-

Elemental Analysis: To confirm the elemental composition of calcium and iodine.

Due to the straightforward nature of identifying these properties, detailed experimental protocols are not provided in this guide. Researchers should refer to standard analytical chemistry textbooks and pharmacopeial monographs for detailed methodologies.

Logical Relationship of Calcium Iodide Forms

The relationship between the different forms of calcium iodide is primarily based on the degree of hydration. The anhydrous form can become hydrated upon exposure to moisture, and the hydrated forms can be converted to the anhydrous form by heating.

Caption: Hydration and dehydration pathways of calcium iodide.

This guide provides essential technical data on the CAS numbers and molecular weights of calcium iodide and its hydrates, which is fundamental for accurate research and development activities.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | CaH2I2O | CID 16211521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 71626-98-7 [chemicalbook.com]

- 4. Calcium iodide hexahydrate | CaH12I2O6 | CID 6093259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bangchemicals.com [bangchemicals.com]

- 6. CAS 71626-98-7: this compound | CymitQuimica [cymitquimica.com]

A Technical Guide to the Synthesis and Preparation of Calcium Iodide Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of calcium iodide hydrate (B1144303) (CaI₂·xH₂O), a crucial inorganic compound with applications in pharmaceuticals, chemical synthesis, and materials science. This document details the primary synthesis methodologies, including neutralization reactions and an alternative displacement reaction. It presents detailed experimental protocols, quantitative data for process optimization, and visual representations of the synthetic workflows to aid in laboratory and pilot-scale production.

Introduction

Calcium iodide is an ionic compound of calcium and iodine, notable for its high solubility in water and hygroscopic nature, readily forming various hydrates.[1][2] In the pharmaceutical industry, it serves as a source of iodide for dietary supplements and in the formulation of medications, particularly for thyroid health.[2][3] Its utility extends to organic synthesis as a catalyst and reagent.[2] This guide focuses on the synthesis of calcium iodide hydrate, providing detailed procedures and quantitative data relevant to researchers and professionals in drug development and chemical manufacturing.

Synthesis Methodologies

The preparation of this compound can be broadly categorized into two primary approaches: the neutralization of a calcium base with hydroiodic acid and a displacement reaction involving iron(II) iodide.

Neutralization Reactions

The most common and straightforward methods for synthesizing calcium iodide involve the reaction of a calcium-containing base with hydroiodic acid (HI). The choice of the calcium precursor—calcium carbonate (CaCO₃), calcium oxide (CaO), or calcium hydroxide (B78521) (Ca(OH)₂)—depends on factors such as cost, availability, and desired reaction kinetics. The general principle is an acid-base neutralization that produces calcium iodide and water, with carbon dioxide as a byproduct in the case of calcium carbonate.[4]

The balanced chemical equations for these reactions are:

Displacement Reaction from Iron(II) Iodide

An alternative synthesis route involves the initial preparation of iron(II) iodide (FeI₂) from iron filings and elemental iodine, followed by a displacement reaction with calcium hydroxide. This method avoids the direct use of hydroiodic acid.

The two-step process is as follows:

-

Fe + I₂ → FeI₂

-

FeI₂ + Ca(OH)₂ → CaI₂ + Fe(OH)₂[5]

The insoluble iron(II) hydroxide is then removed by filtration, leaving an aqueous solution of calcium iodide.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis from Calcium Hydroxide and Hydroiodic Acid

This protocol describes the neutralization reaction between calcium hydroxide and hydroiodic acid to yield an aqueous solution of calcium iodide, from which the hydrate can be crystallized.

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Hydroiodic acid (HI), 57% aqueous solution

-

Deionized water

-

pH meter or universal indicator paper

Procedure:

-

In a well-ventilated fume hood, prepare a slurry of calcium hydroxide in a beaker by adding a known quantity of Ca(OH)₂ to deionized water.

-

Slowly add a stoichiometric amount of hydroiodic acid to the calcium hydroxide slurry with continuous stirring. The reaction is exothermic.

-

Monitor the pH of the reaction mixture. Continue adding hydroiodic acid dropwise until the solution reaches a neutral pH (approximately 7.0).

-

Once the reaction is complete, filter the solution to remove any unreacted calcium hydroxide or other insoluble impurities.

-

The resulting clear, colorless to pale yellow solution is aqueous calcium iodide.

Synthesis via Iron(II) Iodide and Calcium Hydroxide

This method provides an alternative route to this compound without the direct use of hydroiodic acid.

Materials:

-

Iron filings (excess)

-

Elemental iodine (I₂)

-

Calcium hydroxide (Ca(OH)₂)

-

Deionized water

Procedure:

-

In a flask, combine excess iron filings with elemental iodine in deionized water.

-

Heat the mixture while stirring. The solution will initially turn red due to the formation of triiodide, then transition to a light brown color upon completion of the reaction to form iron(II) iodide. This typically occurs near the boiling point of water.

-

Slowly add calcium hydroxide to the iron(II) iodide solution, ensuring it does not become saturated. This will precipitate iron(II) hydroxide.

-

Filter the bluish-green precipitate of iron(II) hydroxide.

-

The resulting filtrate is an aqueous solution of calcium iodide.

Crystallization of Calcium Iodide Hydrates

The isolation of solid this compound from the aqueous solution is achieved through controlled crystallization. Different hydrates can be obtained by varying the concentration and temperature.

Procedure for Crystallization:

-

Take the aqueous calcium iodide solution obtained from one of the synthesis methods.

-

Concentrate the solution by heating to evaporate a portion of the water.

-

Cool the concentrated solution to induce crystallization. The specific temperature will determine the hydrate form obtained (see Table 2).

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any surface impurities.

-

Dry the crystals under vacuum at a low temperature to prevent the loss of hydration water.

Purification of Calcium Iodide

For applications requiring high purity, further purification can be performed.

Procedure for Recrystallization:

-

Dissolve the crystalline this compound in a minimal amount of acetone (B3395972).

-

Dilute the solution with additional acetone and then evaporate the solvent. This drying process can be repeated.

-

Recrystallize the calcium iodide from a mixture of acetone and diethyl ether.

-

Store the purified crystals over a desiccant such as phosphorus pentoxide (P₂O₅) in a tightly sealed, light-resistant container, as calcium iodide is hygroscopic and light-sensitive.[6]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of calcium iodide and its hydrates.

Table 1: Physical and Chemical Properties of Calcium Iodide and its Hydrates

| Property | Anhydrous (CaI₂) | Tetrahydrate (CaI₂·4H₂O) | Hexahydrate (CaI₂·6.5H₂O) |

| Molar Mass ( g/mol ) | 293.89[1] | 365.95[4] | 409.99 |

| Appearance | White crystalline solid[1] | White to light yellow crystalline powder | Yellowish-white crystals[7] |

| Density (g/cm³) | 3.956[4] | - | - |

| Melting Point (°C) | 779[4] | - | 42 (decomposes)[5] |

| Boiling Point (°C) | 1100[4] | - | 160[5] |

| Solubility in Water | Highly soluble[1] | Highly soluble | Highly soluble[7] |

Table 2: Crystallization Conditions for Specific Calcium Iodide Hydrates

| Hydrate Form | CaI₂ Concentration (wt%) | Crystallization Temperature (K) |

| CaI₂·6.5H₂O | 69.7 | 298 |

| CaI₂·7H₂O | 61.3 | 233 |

| CaI₂·8H₂O | 53.7 | 187 |

| Data sourced from Hennings et al. (2025)[8] |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes for this compound.

Caption: Synthesis of this compound via Neutralization.

Caption: Synthesis of this compound via Displacement Reaction.

Conclusion

This technical guide has outlined the primary methods for the synthesis and preparation of this compound, providing detailed experimental protocols and relevant quantitative data. The neutralization of calcium bases with hydroiodic acid represents the most direct route, while the displacement reaction involving iron(II) iodide offers a viable alternative. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, facilitating the consistent and high-purity production of this important compound. Careful control of reaction conditions and crystallization parameters is essential for obtaining the desired hydrate form and purity.

References

A Technical Guide to the Crystal Structure of Calcium Iodide Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structures of various calcium iodide hydrates. The information presented is compiled from crystallographic studies and is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and pharmaceutical development.

Introduction

Calcium iodide (CaI₂) is an ionic compound that readily forms hydrates upon crystallization from aqueous solutions. The inclusion of water molecules into the crystal lattice significantly influences the compound's physical and chemical properties. Understanding the precise arrangement of atoms in these hydrated forms is crucial for applications where control over solubility, stability, and hygroscopicity is paramount. This guide details the crystallographic parameters of several known calcium iodide hydrates, the experimental methods used for their characterization, and a generalized workflow for crystal structure determination.

Crystal Structure Data of Calcium Iodide Hydrates

The following tables summarize the key crystallographic data for anhydrous calcium iodide and its known hydrates. The data has been compiled from peer-reviewed scientific literature.

Table 1: Crystallographic Data for Anhydrous Calcium Iodide (CaI₂) and its Hydrates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Anhydrous Calcium Iodide | CaI₂ | Trigonal | P-3m1 | 4.53 | 4.53 | 7.21 | 90 | 90 | 120 | 1 | [1] |

| Calcium Iodide Octahydrate | CaI₂·8H₂O | Monoclinic | P2₁/c | 6.8431(14) | 13.567(3) | 12.593(3) | 90 | 99.80(3) | 90 | 4 | |

| Calcium Iodide Heptahydrate | CaI₂·7H₂O | Monoclinic | P2₁/c | 8.239(2) | 15.659(4) | 12.006(3) | 90 | 109.52(3) | 90 | 4 | |

| Calcium Iodide Hexa-and-a-half-hydrate | CaI₂·6.5H₂O | Monoclinic | C2/c | 16.755(5) | 8.162(8) | 17.878(5) | 90 | 107.76(3) | 90 | 8 | [2] |

| Calcium Iodide Tetrahydrate | CaI₂·4H₂O | Monoclinic | P2₁/c | 6.825(9) | 7.846(2) | 9.6371(15) | 90 | 110.47(12) | 90 | 2 | [3] |

Note on CaI₂·4H₂O: The detailed atomic coordinates for calcium iodide tetrahydrate are not publicly available in the searched crystallographic databases. The provided lattice parameters and space group are from the original determination by Thiele and Putzas (1984).[3]

Table 2: Atomic Coordinates for Calcium Iodide Octahydrate (CaI₂·8H₂O)

| Atom | Wyckoff | x | y | z | Occupancy |

| Ca1 | 4e | 0.2318(4) | 0.5000(2) | 0.1837(2) | 1 |

| I1 | 4e | 0.2541(2) | 0.1788(1) | 0.0434(1) | 1 |

| I2 | 4e | 0.2520(2) | 0.8236(1) | 0.3204(1) | 1 |

| O1 | 4e | 0.021(2) | 0.4497(8) | 0.2982(9) | 1 |

| O2 | 4e | 0.446(2) | 0.5516(8) | 0.3289(9) | 1 |

| O3 | 4e | 0.428(2) | 0.3601(8) | 0.169(1) | 1 |

| O4 | 4e | 0.038(2) | 0.6384(8) | 0.198(1) | 1 |

| O5 | 4e | -0.011(2) | 0.1085(9) | 0.279(1) | 1 |

| O6 | 4e | 0.518(2) | 0.8893(9) | 0.088(1) | 1 |

| O7 | 4e | 0.004(2) | 0.887(1) | 0.088(1) | 1 |

| O8 | 4e | 0.511(2) | 0.1119(9) | 0.280(1) | 1 |

Data from Hennings, Schmidt, and Voigt (2014).

Table 3: Atomic Coordinates for Calcium Iodide Heptahydrate (CaI₂·7H₂O)

| Atom | Wyckoff | x | y | z | Occupancy |

| Ca1 | 4e | 0.1929(2) | 0.2241(1) | 0.1287(1) | 1 |

| I1 | 4e | 0.2838(1) | 0.0039(1) | 0.4048(1) | 1 |

| I2 | 4e | 0.2173(1) | 0.4851(1) | 0.3524(1) | 1 |

| O1 | 4e | 0.427(1) | 0.2081(5) | 0.0631(7) | 1 |

| O2 | 4e | -0.041(1) | 0.2396(5) | 0.1944(7) | 1 |

| O3 | 4e | 0.339(1) | 0.3619(5) | 0.1818(7) | 1 |

| O4 | 4e | 0.043(1) | 0.0862(5) | 0.1070(7) | 1 |

| O5 | 4e | 0.320(1) | 0.1691(5) | 0.3220(7) | 1 |

| O6 | 4e | -0.004(1) | 0.3015(5) | -0.0538(7) | 1 |

| O7 | 4e | 0.007(1) | 0.5843(5) | 0.1130(7) | 1 |

Data from Hennings, Schmidt, and Voigt (2014).

Table 4: Atomic Coordinates for Calcium Iodide Hexa-and-a-half-hydrate (CaI₂·6.5H₂O)

| Atom | Wyckoff | x | y | z | Occupancy |

| Ca1 | 8f | 0.5878(1) | 0.2646(2) | 0.1942(1) | 1 |

| I1 | 8f | 0.3259(1) | 0.0000 | 0.0881(1) | 1 |

| I2 | 8f | 0.8491(1) | 0.0000 | 0.3023(1) | 1 |

| O1 | 8f | 0.5471(6) | 0.048(1) | 0.1105(5) | 1 |

| O2 | 8f | 0.6279(6) | 0.482(1) | 0.1194(5) | 1 |

| O3 | 8f | 0.7320(6) | 0.221(1) | 0.2023(5) | 1 |

| O4 | 8f | 0.4491(6) | 0.297(1) | 0.1919(5) | 1 |

| O5 | 8f | 0.5907(6) | 0.211(1) | 0.3297(5) | 1 |

| O6 | 8f | 0.6300(6) | 0.039(1) | 0.2612(5) | 1 |

| O7 | 4e | 0.5000 | 0.518(2) | 0.2500 | 0.5 |

Data from Thiele and Putzas (1984).[2]

Experimental Protocols

The crystallographic data presented in this guide were primarily determined using single-crystal X-ray diffraction (SCXRD). The following is a detailed description of the typical methodologies employed in such studies.

Crystal Growth

Single crystals of calcium iodide hydrates are typically grown from saturated aqueous solutions of calcium iodide. The specific hydrate (B1144303) form that crystallizes is dependent on the temperature of crystallization. For instance, crystals of CaI₂·8H₂O, CaI₂·7H₂O, and CaI₂·6.5H₂O can be obtained by slow evaporation or cooling of aqueous solutions at and below room temperature.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

-

Crystal Mounting: A suitable single crystal of the hydrate is selected and mounted on a goniometer head. To prevent dehydration or deliquescence, crystals are often coated in an inert oil (e.g., perfluoropolyether oil) and flash-cooled in a stream of cold nitrogen gas.

-

Diffractometer: Data is collected on a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS area detector. The X-ray source is usually a sealed tube or a microfocus source generating Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., φ and ω scans). The exposure time per frame and the total number of frames are optimized to ensure good data quality and completeness.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections. This process includes background subtraction, Lorentz-polarization correction, and absorption correction (often performed empirically based on multi-scan data). The output is a list of reflection indices (h, k, l) and their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

-

Space Group Determination: The crystal system and space group are determined from the symmetry of the diffraction pattern and the systematic absences of reflections.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the positions of the heavier atoms (in this case, Ca and I).

-

Structure Refinement: The structural model is then refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, displacement parameters (isotropic or anisotropic), and site occupancy factors to minimize the difference between the observed and calculated structure factors. The positions of hydrogen atoms of the water molecules are often located from difference Fourier maps and refined with appropriate restraints.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a hydrated salt using single-crystal X-ray diffraction.

Caption: Workflow for Crystal Structure Determination by SCXRD.

Conclusion

This technical guide has summarized the available crystallographic data for anhydrous calcium iodide and its tetrahydrate, hexa-and-a-half-hydrate, heptahydrate, and octahydrate forms. The detailed experimental protocols for crystal growth and structure determination via single-crystal X-ray diffraction have also been outlined. The provided data and methodologies serve as a valuable resource for researchers working with calcium iodide and other hydrated inorganic salts, enabling a deeper understanding of their solid-state properties. Further research may focus on obtaining the detailed atomic coordinates for the tetrahydrate form and exploring the existence of other stable hydrates under different conditions of temperature and pressure.

References

Navigating the Solubility of Calcium Iodide Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Precise, quantitative solubility data for calcium iodide hydrate (B1144303) in a broad spectrum of organic solvents is notably scarce in publicly available scientific literature. However, data for the anhydrous form of calcium iodide (CaI₂) can provide a valuable baseline for understanding its solubility characteristics. It is important to note that the presence of water of hydration is generally expected to decrease the solubility of a salt in non-polar organic solvents. Conversely, in polar, protic solvents such as alcohols, the hydrate's solubility may be comparable to or even slightly different than the anhydrous form due to complex solvent-solute interactions.

The following table summarizes the available quantitative solubility data for anhydrous calcium iodide in key organic solvents.

Table 1: Solubility of Anhydrous Calcium Iodide (CaI₂) in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 0 | 116.4 |

| 10 | 121.1 | |

| 15 | 123.7 | |

| 20 | 126.1 | |

| 30 | 131.2 | |

| 40 | 136.8 | |

| 50 | 142.2 | |

| 60 | 148.8 | |

| Acetone | 0 | 72.7 |

| 20 | 89 | |

| 40 | 105.8 | |

| 60 | 119.8 |

Qualitative Solubility Information:

-

Ethanol: Calcium iodide is described as soluble in ethanol.

-

Ethyl Acetate: Calcium iodide is reported to be soluble in ethyl acetate.

Experimental Protocol for Determining Solubility

To empower researchers to ascertain the precise solubility of calcium iodide hydrate in specific organic solvents of interest, the following detailed experimental protocol, based on the isothermal equilibrium method, is provided.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (of known hydration state)

-

Anhydrous organic solvent of interest (e.g., methanol, ethanol, acetone, tetrahydrofuran)

-

Constant temperature bath or incubator

-

Analytical balance

-

Vials with airtight caps

-

Magnetic stirrer and stir bars or a shaker

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., ICP-MS for calcium, ion chromatography for iodide, or a validated titration method)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Add a precise volume or weight of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker set to the desired experimental temperature.

-

Continuously agitate the mixtures to facilitate the dissolution process.

-

Allow the system to equilibrate for a sufficient period. A minimum of 24-48 hours is recommended, but the exact time should be determined by preliminary experiments to ensure that the concentration of the dissolved salt in the supernatant no longer changes over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the analytical method to be used.

-

-

Quantitative Analysis:

-

Analyze the concentration of calcium or iodide ions in the diluted samples using a pre-calibrated and validated analytical method.

-

Perform the analysis in triplicate for each sample to ensure accuracy and precision.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solvent (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for the experimental determination of this compound solubility.

Hygroscopic nature of calcium iodide hydrate

An In-depth Technical Guide to the Hygroscopic Nature of Calcium Iodide Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodide (CaI₂) is an inorganic ionic compound that is notable for its high solubility in water and its pronounced hygroscopic nature.[1][2][3] This technical guide provides a comprehensive overview of the hygroscopic properties of calcium iodide hydrate, a compound of significant interest in various industrial and research applications, including pharmaceuticals, analytical chemistry, and materials science.[4][5] Its ability to readily absorb moisture from the atmosphere makes it an effective desiccant but also presents challenges in handling and formulation.[4][5]

This document details the physicochemical properties of this compound, presents quantitative data on its interaction with atmospheric moisture, outlines detailed experimental protocols for its characterization, and discusses the implications of its hygroscopicity in the context of drug development and scientific research.

Physicochemical Properties of Calcium Iodide and Its Hydrates

Calcium iodide can exist in an anhydrous form as well as several hydrated states, such as the tetrahydrate and hexahydrate.[5] The anhydrous form is a colorless, deliquescent solid.[2] When exposed to air, it slowly reacts with oxygen and carbon dioxide, which can liberate free iodine and cause a faint yellow coloration in impure samples.[1][2][3] Its properties are generally similar to those of other related hygroscopic salts like calcium chloride.[2][3]

For ease of comparison, the key physicochemical properties of calcium iodide are summarized in the table below.

| Property | Value | References |

| Chemical Formula | CaI₂ (anhydrous) | [2] |

| CaI₂·xH₂O (hydrate) | ||

| Molar Mass | 293.89 g/mol (anhydrous) | [2][4][6] |

| Appearance | White to yellowish-white solid, crystalline powder, or lumps | [1][4][7] |

| Density | 3.956 g/cm³ (anhydrous) | [2] |

| 2.55 g/cm³ | [4][7] | |

| Melting Point | 779 °C (anhydrous) | [2][6][8] |

| Boiling Point | 1100 °C | [1][2][8] |

| Solubility in Water | Highly soluble: 66 g/100 mL (at 20 °C), 81 g/100 mL (at 100 °C) | [2] |

| Other Solubilities | Soluble in methanol, ethanol, acetone, and propanol; insoluble in ether | [1][8] |

| Sensitivity | Hygroscopic; sensitive to air, light, and moisture | [7][9] |

Hygroscopic Nature and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. Calcium iodide is described as a hygroscopic and deliquescent solid.[1][2][3] Deliquescence is a process where a substance absorbs so much moisture from the atmosphere that it dissolves in the absorbed water and forms a liquid solution. This transition occurs at a specific relative humidity known as the Deliquescence Relative Humidity (DRH).

The hygroscopic nature of calcium iodide makes it a useful drying agent or desiccant in laboratory settings.[4] However, this property also necessitates careful handling and storage in tightly sealed containers to prevent moisture absorption and subsequent degradation.[3][5]

Quantitative Hygroscopicity Data

| Salt (for illustration) | Temperature (°C) | Deliquescence Relative Humidity (DRH) (%) | Reference |

| CaCl₂·6H₂O | 25 | ~28.5 | [10][11] |

Experimental Protocols for Characterization

The hygroscopic properties of materials like this compound are primarily characterized by determining their water uptake as a function of relative humidity and identifying the critical humidity levels at which phase transitions occur. The following are standard experimental protocols used for such analysis.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled stream of gas with a specific relative humidity at a constant temperature.[12][13] It is widely used to determine water sorption and desorption isotherms, which provide crucial information about hygroscopicity, hydrate formation, and physical stability.[12][14]

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance pan.

-

Drying/Initial Equilibration: The sample is initially dried under a stream of 0% relative humidity (RH) carrier gas (e.g., dry nitrogen) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The RH is increased stepwise (e.g., in 10% RH increments from 0% to 90%). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change over time, dm/dt , falls below a predefined threshold). The mass uptake is recorded continuously.

-

Desorption Phase: After reaching the maximum RH, the process is reversed. The RH is decreased stepwise back to 0% RH, and the mass loss is recorded at each step until equilibrium is reached.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate sorption and desorption isotherms. The DRH is identified as the humidity at which a sharp, significant increase in mass occurs.[10]

Below is a workflow diagram for a typical DVS experiment.

Hygroscopic Gravimetric Analysis

This method determines the mass of absorbed water vapor by a dry sample after it has been held at a specific, constant relative humidity and temperature.[15][16] It is particularly useful for quality control and estimating the total content of soluble impurities in crystalline reagents.

Methodology:

-

Sample Preparation: A sample of this compound is thoroughly dried in a desiccator or vacuum oven to obtain the anhydrous form. An accurate mass of the dry sample is recorded.

-

Humidity Chamber Preparation: A constant humidity environment is created in a sealed chamber (e.g., a desiccator) using a saturated salt solution. The choice of salt determines the specific RH inside the chamber.

-

Exposure: The pre-weighed, dry sample is placed in the humidity chamber.

-

Equilibration and Measurement: The sample is left in the chamber for a set period (e.g., 24 hours) to allow it to equilibrate with the surrounding atmosphere. After equilibration, the sample is removed and immediately weighed again.

-

Calculation: The percentage of water absorbed is calculated using the formula: Water Absorption (%) = [(Final Mass - Initial Mass) / Initial Mass] x 100

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[17][18] It is based on a quantitative chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and an alcohol.[18][19] This method is ideal for measuring the water content of hydrates or samples that have absorbed ambient moisture.

Methodology:

-

Apparatus Setup: The KF titrator, which consists of a sealed titration cell, burette, and platinum electrode, is assembled and protected from atmospheric moisture.[19]

-

Solvent Preparation: A suitable solvent (e.g., anhydrous methanol) is added to the titration cell. Any residual water in the solvent is neutralized by titrating with the Karl Fischer reagent until the endpoint is reached (the "pre-titration" step).

-

Sample Introduction: A precisely weighed amount of the this compound sample is quickly introduced into the conditioned titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent. The reagent is added automatically until all the water in the sample has reacted. The endpoint is detected electrometrically by the platinum electrode.

-

Calculation: The volume of KF reagent consumed is used to calculate the water content of the sample based on the known water equivalence factor (F) of the reagent. Water Content (%) = [(Volume of KF Reagent (mL) x F (mg/mL)) / Sample Weight (mg)] x 100

The workflow for this protocol is visualized below.

Implications in Drug Development and Research

The hygroscopic nature of an active pharmaceutical ingredient (API) or excipient like calcium iodide has significant consequences for drug development, from formulation and manufacturing to packaging and storage.

-

Formulation Stability: The uptake of water can lead to physical changes (e.g., deliquescence, caking) or chemical degradation of the drug substance, affecting its efficacy and shelf life.

-

Manufacturing Processes: High hygroscopicity can cause problems during manufacturing, such as poor powder flow, agglomeration, and sticking to equipment, which impacts dose uniformity and product quality.

-

Bioavailability: Conversion of an anhydrous form of a drug to a hydrate can alter its solubility and dissolution rate, potentially impacting its bioavailability.[14]

-

Analytical Accuracy: The variable water content of a hygroscopic substance can lead to inaccuracies in weighing and the preparation of standard solutions.

-

Use as a Reagent: In chemical synthesis, calcium iodide's ability to absorb water can be beneficial, acting as an in-situ desiccant.[4] Conversely, its water content must be carefully controlled when it is used as a reactant in moisture-sensitive reactions.

The following diagram illustrates the logical relationships between the hygroscopic nature of calcium iodide and its practical implications.

Handling and Storage

Given its sensitivity to moisture, air, and light, this compound must be handled and stored under controlled conditions to maintain its integrity.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[9]

-

Handling: Minimize exposure to the atmosphere during weighing and transfer. Use of a glove box or a controlled humidity environment is recommended for handling sensitive samples.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

Conclusion

This compound is a highly hygroscopic and deliquescent material, a property that defines its applications and dictates its handling requirements. Understanding and quantifying its interaction with water vapor is essential for its use in pharmaceutical formulations, where stability and performance are paramount. The experimental protocols detailed in this guide, including Dynamic Vapor Sorption, gravimetric analysis, and Karl Fischer titration, provide robust methods for characterizing the hygroscopic nature of this and other similar materials. For drug development professionals and scientists, a thorough characterization of these properties is a critical step in ensuring product quality, stability, and efficacy.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Calcium iodide - Wikipedia [en.wikipedia.org]

- 3. Calcium_iodide [bionity.com]

- 4. chemimpex.com [chemimpex.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 71626-98-7 [m.chemicalbook.com]

- 8. Calcium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 9. sodiumiodide.net [sodiumiodide.net]

- 10. ACP - A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols [acp.copernicus.org]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 13. scispace.com [scispace.com]

- 14. ardena.com [ardena.com]

- 15. omicsonline.org [omicsonline.org]

- 16. researchgate.net [researchgate.net]

- 17. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 18. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Thermogravimetric Analysis of Calcium Iodide Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of calcium iodide hydrate (B1144303) (CaI₂·xH₂O). This document details the principles, experimental protocols, and data interpretation relevant to the thermal decomposition of this compound. It is designed to be a valuable resource for researchers and professionals involved in materials characterization, pharmaceutical development, and quality control.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[1][2][3] The resulting data is typically plotted as mass change versus temperature or time, providing valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[1] For hydrated salts such as calcium iodide hydrate, TGA is particularly useful for determining the water of hydration and observing the subsequent decomposition of the anhydrous salt.

Thermal Decomposition of this compound

The thermal decomposition of this compound is expected to occur in distinct stages. The initial stage involves the loss of water molecules (dehydration) to form the anhydrous calcium iodide (CaI₂). At higher temperatures, the anhydrous salt may further decompose. The exact temperatures and mass losses associated with these events are critical parameters for characterizing the material.

Quantitative Data Summary

The following table summarizes the theoretical quantitative data for the thermal decomposition of a hypothetical calcium iodide hexahydrate (CaI₂·6H₂O).

| Temperature Range (°C) | Mass Loss (%) (Theoretical) | Volatile Product | Solid Residue |

| Room Temperature - 200 | 27.0 | H₂O | CaI₂ |

| > 779 (Melting Point) | Decomposition dependent on atmosphere | I₂ and other volatile species | CaO (in oxidizing atmosphere) |

Note: The decomposition of anhydrous CaI₂ at high temperatures is complex and highly dependent on the furnace atmosphere. In an inert atmosphere, it will melt and eventually vaporize. In an oxidizing atmosphere (like air), it can react with oxygen to form calcium oxide (CaO) and release iodine vapor.

Experimental Protocol for TGA of this compound

This section outlines a detailed experimental protocol for performing a TGA analysis of this compound.

3.1. Instrumentation

A standard thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of reaching at least 1000°C, and a system for controlling the purge gas is required.

3.2. Sample Preparation

-

Ensure the this compound sample is representative of the bulk material.

-

Lightly grind the sample to a fine, uniform powder to ensure consistent heat transfer.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

3.3. TGA Instrument Parameters

| Parameter | Recommended Setting |

| Sample Mass | 5 - 10 mg |

| Crucible | Alumina (Al₂O₃) or Platinum (Pt) |

| Temperature Program | |

| - Start Temperature | Room Temperature (~25°C) |

| - End Temperature | 1000°C |

| - Heating Rate | 10°C/min |

| Purge Gas | Nitrogen (N₂) or Air |

| Flow Rate | 50 mL/min |

3.4. Experimental Procedure

-

Tare the TGA balance with an empty crucible.

-

Place the crucible containing the weighed sample onto the TGA sample holder.

-

Close the furnace and start the purge gas flow.

-

Initiate the temperature program.

-

Record the mass loss as a function of temperature.

-

Once the experiment is complete, allow the furnace to cool to room temperature before removing the sample.

3.5. Data Analysis

-

Plot the percentage mass loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.

-

Determine the onset and end temperatures for each mass loss step.

-

Calculate the percentage mass loss for each step.

-

Correlate the observed mass losses with the theoretical mass losses for the dehydration and decomposition reactions.

-

The first derivative of the TGA curve (DTG curve) can be plotted to precisely identify the temperatures of maximum mass loss rate for each step.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a thermogravimetric analysis experiment.

Caption: Workflow for Thermogravimetric Analysis.

Theoretical Decomposition Pathway of CaI₂·6H₂O

This diagram illustrates the theoretical signaling pathway for the thermal decomposition of calcium iodide hexahydrate.

References

In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Calcium Iodide Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of calcium iodide hydrate (B1144303) (CaI₂·nH₂O). This document details the vibrational characteristics of water molecules within the crystal lattice of calcium iodide, outlines experimental protocols for sample analysis, and presents the expected spectral data. This guide is intended to be a valuable resource for researchers utilizing IR spectroscopy for the characterization of hydrated compounds in pharmaceutical and chemical development.

Introduction to the Infrared Spectroscopy of Hydrated Salts

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When applied to hydrated salts such as calcium iodide, IR spectroscopy provides critical insights into the structure and bonding of water molecules within the crystal lattice. The vibrational frequencies of the water molecules are sensitive to their local environment, including the strength of hydrogen bonding to the anion and coordination to the cation.

The primary vibrational modes of water observed in an IR spectrum are:

-

O-H Stretching (ν) : These vibrations, typically occurring in the 3700-3000 cm⁻¹ region, are highly sensitive to hydrogen bonding. Stronger hydrogen bonds tend to broaden the absorption band and shift it to lower wavenumbers.

-

H-O-H Bending (δ) : This mode, also known as the scissoring mode, appears in the 1650-1600 cm⁻¹ region. Its position can also be influenced by the coordination environment of the water molecule.

By analyzing the position, shape, and intensity of these absorption bands, researchers can gain valuable information about the hydration state and the nature of water-ion interactions within the crystalline material.

Experimental Protocols

The hygroscopic nature of calcium iodide necessitates careful sample handling to obtain accurate and reproducible IR spectra. Two primary methods are recommended for the analysis of solid calcium iodide hydrate: Attenuated Total Reflectance (ATR)-FTIR and KBr Pellet Transmission FTIR.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is often the preferred method for hygroscopic or moist samples as it requires minimal sample preparation.

Methodology:

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or zinc selenide) is clean and a background spectrum of the clean, empty crystal is recorded.

-

Sample Application : Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application : Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition : Collect the infrared spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Cleaning : Thoroughly clean the ATR crystal after analysis.

KBr Pellet Transmission FTIR Spectroscopy

This traditional method involves dispersing the sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet.

Methodology:

-

Sample and KBr Preparation : Gently grind a small amount of this compound (approximately 1-2 mg) with spectroscopic grade, dry potassium bromide (approximately 100-200 mg) in an agate mortar. Perform this step in a low-humidity environment (e.g., a glove box or under a dry nitrogen purge) to minimize water absorption from the atmosphere.

-

Pellet Pressing : Transfer the ground mixture to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a translucent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be recorded for reference.

Spectral Data and Interpretation

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of the water of crystallization. While a definitive, publicly available high-resolution spectrum with detailed band assignments for a specific hydrate of calcium iodide is not readily found in the literature, the expected spectral features can be described based on the general principles of hydrated salt spectroscopy.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| ~3600 - 3000 | ν(O-H) - O-H Stretching | A broad and often complex band resulting from the various hydrogen bonding environments of the water molecules within the crystal lattice. The breadth of this band is indicative of a range of hydrogen bond strengths. |

| ~1630 - 1600 | δ(H-O-H) - H-O-H Bending (Scissoring) | A sharp to moderately broad peak. Its position is sensitive to the coordination of the water molecules to the calcium cation. |

Interpretation of Spectral Features:

The precise positions and shapes of the O-H stretching and H-O-H bending bands can provide information about the specific hydrate of calcium iodide being analyzed. Different hydrates (e.g., tetrahydrate, hexahydrate) will have distinct crystal structures, leading to unique vibrational spectra. The interaction between the water molecules, the Ca²⁺ cation, and the I⁻ anion influences the strength of the O-H bonds and the H-O-H bond angle, resulting in shifts in the observed absorption frequencies.

For comparison, the spectrum of anhydrous calcium iodide would not exhibit bands in these regions. The presence of these water-related bands is a clear indication of the hydrated form of the salt.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

Caption: Experimental Workflow for IR Spectroscopy of this compound.

Signaling Pathways and Molecular Interactions

The following diagram illustrates the key molecular interactions within the this compound crystal lattice that give rise to the observed infrared spectrum. The vibrational frequencies of the water molecules are influenced by their coordination to the calcium cation and hydrogen bonding to the iodide anions and other water molecules.

Caption: Molecular Interactions Influencing the IR Spectrum of this compound.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound. By carefully preparing the sample and analyzing the resulting spectrum, researchers can obtain detailed information about the hydration state and the molecular environment of water within the crystal lattice. This technical guide provides the foundational knowledge and protocols necessary to perform and interpret these measurements effectively. For detailed quantitative analysis, it is recommended to consult spectral databases or perform experimental work to obtain high-resolution spectra of the specific this compound of interest.

The Dichotomy of Iodine: A Technical Guide to the Research Applications of Calcium Iodide Hydrate and Calcium Iodate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical reagents, calcium iodide and its oxidized counterpart, calcium iodate (B108269), present a fascinating dichotomy. While both serve as crucial sources of iodine, their applications in research, particularly in drug development and organic synthesis, diverge significantly. This technical guide elucidates the distinct roles of calcium iodide hydrate (B1144303) and calcium iodate, providing an in-depth analysis of their properties, experimental applications, and underlying mechanisms. While calcium iodide hydrate often serves as a fundamental source of iodide ions for various chemical transformations, it is calcium iodate that has garnered more attention in recent research for its specific catalytic and pharmacological activities.

This compound: A Foundational Reagent

This compound (CaI₂·xH₂O) is a highly water-soluble ionic compound primarily utilized as a source of iodide ions in a variety of chemical contexts. Its hygroscopic nature also lends it to applications as a desiccant. While extensive, detailed research protocols featuring this compound are not as prevalent in contemporary literature as those for its iodate counterpart, its fundamental role in synthesis and as a nutritional supplement is well-established.

Physicochemical Properties

A summary of the key physicochemical properties of calcium iodide is presented in Table 1.

| Property | Value | References |

| Molecular Formula | CaI₂·xH₂O | [1][2] |

| Molecular Weight | 293.89 g/mol (anhydrous) | [1][2] |

| Appearance | White to yellowish-white crystalline solid | [1][3] |

| Solubility | Highly soluble in water, soluble in acetone (B3395972) and alcohols. | [3][4] |

| Melting Point | 779 °C (anhydrous) | [1] |

| Density | 3.956 g/cm³ (anhydrous) | [4] |

Table 1: Physicochemical Properties of Calcium Iodide

Core Applications in Research

The primary research applications of this compound stem from its identity as a simple, effective iodide donor.

-

Organic Synthesis: Calcium iodide can be used as a reagent for the synthesis of other iodine-containing compounds.[1][5] It can participate in halogen exchange reactions and as a source of iodide in various organic transformations.[3][6] The calcium cation can also act as a mild Lewis acid.[7]

-

Pharmaceutical Formulations: It serves as a source of iodine in pharmaceutical preparations, particularly for thyroid treatments and as an iodine supplement to prevent deficiency.[1][2]

-

Analytical Chemistry: Calcium iodide is employed as a reagent in certain analytical methods.[1][2]

Due to the general nature of its applications, specific, novel experimental protocols for this compound are less frequently published in cutting-edge research. Its role is often that of a fundamental building block or a straightforward reagent.

Calcium Iodate: A Compound of Specific Research Interest

In contrast to the more foundational role of calcium iodide, calcium iodate (Ca(IO₃)₂) has been the subject of more specific and detailed research, demonstrating its utility as a catalyst in organic synthesis and as a targeted pharmacological agent.

Catalytic Applications in Organic Synthesis

Recent research has highlighted the potential of calcium iodate as an inexpensive, stable, and recyclable catalyst for the synthesis of heterocyclic compounds like quinoxalines.[8][9] The catalytic activity is attributed to the dual role of its constituent ions: the calcium ion acts as a Lewis acid, while the iodate ion has oxidative properties.[8]

This protocol is adapted from the work of Kalhor et al. (2023).[9]

Materials:

-

Aryl-1,2-diamine

-

1,2-diketone

-

Calcium iodate (Ca(IO₃)₂) nanoparticles (3 mol%)

-

TLC plates

-

Filtration apparatus

Procedure:

-

To a solution of aryl-1,2-diamine (1.11 mmol) and 1,2-diketone (1.01 mmol) in ethanol (5 mL), add calcium iodate nanoparticles (0.01 g).[10]

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to recover the catalyst.

-

Add cold water to the filtrate to precipitate the quinoxaline (B1680401) product.

-

Filter the precipitate and wash with a cold ethanol/water mixture to yield the pure product.[11]

Quantitative Data: The use of calcium iodate as a catalyst has been shown to result in high product yields (up to 97%) with short reaction times (3-20 minutes) under mild conditions.[9]

| Reactants | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |

| o-phenylenediamine, Benzil | 3 | Ethanol | 3 | 97 |

| 4-methyl-o-phenylenediamine, Benzil | 3 | Ethanol | 3 | 98 |

| 4-chloro-o-phenylenediamine, Benzil | 3 | Ethanol | 5 | 95 |

Table 2: Synthesis of Quinoxaline Derivatives using Calcium Iodate Catalyst. [9]

The proposed mechanism for the calcium iodate-catalyzed synthesis of quinoxalines involves a multi-step process.

Caption: Catalytic cycle of quinoxaline synthesis.

Pharmacological Applications: Thyroid Research

Calcium iodate has been investigated for its role in thyroid function, particularly as a prophylactic agent against the uptake of radioactive iodine.

The following is a generalized protocol based on a study investigating the efficacy of calcium iodate as a radioiodine blocker in rats.[12][13]

Animals:

-

Laboratory rats (e.g., Wistar)

Materials:

-

¹³¹I solution

-

Calcium iodate (Ca(IO₃)₂) solution

-

Potassium iodate (KIO₃) solution (for comparison)

-

Whole-body counter for small animals

Procedure:

-

Administer a tracer dose of ¹³¹I to the rats.

-

Two hours post-¹³¹I administration, orally administer a solution of stable calcium iodate. A control group should receive a placebo, and another group can be administered potassium iodate for comparison.[13]

-

Monitor the whole-body retention (WBR) of ¹³¹I at 24 hours and subsequently for a period of up to 14 days using a whole-body counter.[13]

-

Compare the ¹³¹I retention in the calcium iodate-treated group to the control and potassium iodate groups to determine the blocking efficacy.

Results: Studies have shown that calcium iodate is as effective as potassium iodate in blocking the thyroidal uptake of radioiodine.[12] This is a significant finding, as calcium iodate may offer advantages in terms of shelf life and stability.

The primary role of iodide, supplied by either calcium iodide or calcium iodate, in the thyroid is its incorporation into thyroid hormones. This process is part of a complex signaling pathway regulated by Thyroid Stimulating Hormone (TSH).

Caption: Iodide pathway in thyroid hormone synthesis.

Applications in Animal Nutrition

Calcium iodate is widely used as a source of iodine in animal feed to prevent iodine deficiency disorders.[14][15] Research in this area has provided quantitative data on the effects of calcium iodate supplementation on animal health and productivity.

A study on laying hens investigated the effects of varying levels of supplemental calcium iodate on egg quality and iodine accumulation.[16][17]

Experimental Groups:

-

Control group with a basal diet.

-

Treatment groups with the basal diet supplemented with increasing concentrations of calcium iodate.

Parameters Measured:

-

Productive performance (egg production, feed intake, etc.)

-

Egg quality parameters (eggshell strength, calcium and phosphorus content)

-

Blood indices (serum hormone levels)

-

Iodine content in eggs

Quantitative Findings: Supplementation with calcium iodate was found to influence eggshell quality and the iodine content of the eggs.

| Iodine in Diet (mg/kg) | Eggshell Strength (N) | Eggshell Calcium (%) | Egg Iodine Content (µ g/egg ) |

| 0.74 (Control) | 35.5 | 36.8 | 215 |

| 3.13 | 38.2 | 37.1 | 489 |

| 5.57 | 37.1 | 37.3 | 723 |

| 8.11 | 36.8 | 37.5 | 956 |

| 10.65 | 36.5 | 37.8 | 1189 |

| 12.94 | 36.2 | 38.1 | 1422 |

Table 3: Effect of Dietary Calcium Iodate on Egg Parameters in Laying Hens. [16][17]

Conclusion

This compound and calcium iodate, while chemically related, exhibit distinct profiles in their research applications. This compound serves as a versatile and fundamental source of iodide ions, essential for a wide range of synthetic and physiological processes. Its utility is broad, though specific, novel research applications are less commonly detailed in the literature.

Conversely, calcium iodate has emerged as a compound of significant interest in specialized research areas. Its dual functionality as a Lewis acid and oxidizing agent has been effectively harnessed in catalytic organic synthesis. Furthermore, its efficacy as a radioiodine uptake inhibitor demonstrates its potential in targeted pharmacological applications. For researchers and drug development professionals, understanding the nuanced differences between these two iodine-containing calcium salts is crucial for selecting the appropriate reagent to achieve specific experimental and therapeutic goals. Future research may further delineate the applications of both compounds, potentially uncovering new catalytic or biological activities for this compound that are currently underexplored.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Calcium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. Calcium iodide - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Calcium Iodide Formula : Concepts, Formulas and Properties [pw.live]

- 7. webqc.org [webqc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Ca(IO3)2 nanoparticles: fabrication and application as an eco-friendly and recyclable catalyst for the green synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 12. Calcium iodate-another effective blocker of radioiodine uptake by the thyroid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. How Calcium Iodate Is Used in Animal Feed | Iofina [iofina.com]

- 15. quora.com [quora.com]

- 16. The effects of dietary calcium iodate on productive performance, egg quality and iodine accumulation in eggs of laying hens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (PDF) The effects of dietary calcium iodate on productive performance, egg quality and iodine accumulation in eggs of laying hens. (2018) | R Bakhshalinejad | 12 Citations [scispace.com]

Calcium Iodide Hydrate as a Potential Iodine Source in Animal Feed: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of calcium iodide hydrate (B1144303) as a primary iodine source in animal feed is not well-documented in scientific literature, and it does not appear to be a commonly approved or utilized feed additive for livestock. This technical guide provides a comprehensive overview based on the known chemical properties of calcium iodide, comparative data from other iodine sources, and established experimental protocols for evaluating iodine additives in animal nutrition. The significant information gaps regarding its stability, bioavailability, and safety in this specific application are highlighted throughout this document.

Introduction: The Critical Role of Iodine in Animal Nutrition

Iodine is an essential trace mineral for all animals, playing a pivotal role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). These hormones are fundamental regulators of metabolism, energy production, growth, and development.[1] Iodine deficiency can lead to severe health issues in livestock, including goiter (enlargement of the thyroid gland), reduced growth rates, poor feed efficiency, reproductive failure, and impaired neurological development in offspring.[2] To prevent these deficiencies, animal feed is routinely supplemented with a source of iodine.

While calcium iodate (B108269) is the most commonly used source of iodine in the animal feed industry due to its stability, this paper explores the theoretical application of calcium iodide hydrate. This document will delve into its chemical properties, potential challenges, and the experimental frameworks required to evaluate its efficacy and safety as a viable iodine supplement for livestock.

Chemical Properties of Iodine Sources

The suitability of an iodine compound for use in animal feed is heavily dependent on its chemical and physical properties, particularly its stability during feed processing and storage, and its bioavailability to the animal. The most common forms of iodine supplementation in animal feed are calcium iodate and potassium iodide.

Table 1: Comparative Properties of Iodine Sources

| Property | This compound (CaI₂·xH₂O) | Calcium Iodate Anhydrous (Ca(IO₃)₂) | Potassium Iodide (KI) |

| Appearance | White, deliquescent solid[3] | White to off-white crystalline powder[4] | White crystalline solid |

| Iodine Content (%) | ~75% (anhydrous basis) | ~65%[4] | ~76% |

| Solubility in Water | Highly soluble[3] | Sparingly soluble[4] | Highly soluble |

| Hygroscopicity | Highly hygroscopic (deliquescent)[1][5] | Low hygroscopicity[4] | Hygroscopic |

| Stability in Air | Unstable; reacts with oxygen and CO₂ to release free iodine[1][3] | Stable[4] | Unstable; prone to oxidation |

| Stability to Heat | Likely unstable | High thermal stability[4] | Unstable |

The inherent properties of this compound present significant challenges for its use in animal feed. Its high solubility and hygroscopicity make it prone to absorbing moisture from the feed and the environment, leading to caking and uneven distribution in the feed mixture.[1][5] More critically, its reaction with air to release free iodine indicates poor stability, which would result in a loss of the essential nutrient and potential interactions with other feed components.[1][3] This contrasts sharply with calcium iodate, which is favored for its low hygroscopicity and high stability during feed processing methods like pelleting and extrusion.[4]

Iodine Metabolism and Signaling Pathway

The metabolic pathway of iodine is primarily centered around the thyroid gland and the production of thyroid hormones.

Caption: Overview of Iodine Metabolism in Animals.

Once ingested, iodide is absorbed from the gastrointestinal tract into the bloodstream. The thyroid gland actively takes up iodide from circulation, a process that can be inhibited by certain goitrogenic compounds found in some feed ingredients (e.g., rapeseed meal).[6] Within the thyroid, iodide is oxidized and incorporated into tyrosine residues of the protein thyroglobulin to form the precursors of thyroid hormones. These are then coupled to form T4 and T3, which are stored in the thyroid follicle and released into the bloodstream as needed. The majority of circulating T3 is derived from the deiodination of T4 in peripheral tissues.

Experimental Protocols for Evaluation of Iodine Sources

To rigorously assess the suitability of a novel iodine source like this compound for animal feed, a series of standardized experimental protocols must be employed.

Stability Analysis in Feed Premix and Complete Feed

This protocol is designed to determine the stability of this compound under conditions simulating feed manufacturing and storage.

Caption: Workflow for Iodine Stability Analysis.

Methodology:

-

Premix Preparation: Prepare a standard vitamin-mineral premix, incorporating this compound at a known concentration. A parallel premix with calcium iodate serves as the control.

-

Storage Conditions: Store aliquots of the premixes in open and closed containers at various temperatures (e.g., 25°C, 40°C) and humidity levels (e.g., 50%, 75% RH) to simulate different storage environments.

-

Feed Processing: Incorporate the premixes into a complete feed formulation. Process the feed using common manufacturing techniques such as pelleting or extrusion, which involve heat and pressure.

-

Sampling: Collect samples of the premixes and the final feed at regular intervals (e.g., 0, 1, 3, and 6 months) during storage and immediately after processing.

-

Iodine Analysis: Determine the total iodine concentration in the samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) after alkaline digestion.[7] The loss of iodine over time and due to processing is calculated and compared between the this compound and calcium iodate groups.

Bioavailability Study in a Ruminant Model (e.g., Dairy Cows)

This protocol aims to determine the proportion of iodine from this compound that is absorbed and utilized by the animal.

Methodology:

-

Animal Selection and Acclimation: Select a group of healthy, non-lactating dairy cows and acclimate them to a basal diet with a known low iodine concentration.

-

Experimental Design: Employ a crossover design where animals receive the basal diet supplemented with either this compound or calcium iodate for a specific period (e.g., 14 days), followed by a washout period and then the alternate treatment.

-

Sample Collection: Conduct total collection of urine and feces for the last 5 days of each treatment period. Collect blood samples at regular intervals.

-